653-47 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3.ClH/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22;/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNWSHDEFHION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)O)OCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 653-47 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
653-47 hydrochloride is a novel small molecule that acts as a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2][3] While exhibiting very weak direct inhibitory activity on CREB itself, its primary mechanism of action lies in its ability to synergistically enhance the CREB-inhibiting effects of 666-15.[4][5] This synergistic relationship presents a promising therapeutic strategy for targeting CREB-mediated gene transcription, which is implicated in the pathogenesis of various cancers.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental protocols.
Introduction to CREB and Its Role in Disease
The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the expression of genes involved in a wide array of physiological processes, including cell proliferation, differentiation, and survival.[5] Dysregulation of CREB-mediated gene transcription has been linked to the development and progression of several diseases, most notably cancer.[5][6] Upon activation by various upstream signaling kinases, phosphorylated CREB binds to the KIX domain of the transcriptional coactivators CBP and p300, initiating the transcription of its target genes.[5] Inhibition of this interaction is a key strategy for the development of novel anti-cancer therapeutics.
Pharmacological Profile of this compound
This compound, in itself, is a very weak inhibitor of CREB.[1][7] Its significant therapeutic potential is realized when used in combination with 666-15, a known potent CREB inhibitor.[4][7] this compound significantly potentiates the inhibitory activity of 666-15 on CREB-mediated gene transcription.[1][2]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Notes |
| IC50 (CREB Inhibition) | 26.3 μM | Demonstrates weak intrinsic inhibitory activity.[1][4][7] |
| Potentiation Effect | Synergistically inhibits CREB-mediated gene transcription with 666-15 at concentrations of 5-10 μM.[4] | The primary mechanism of action. |
Mechanism of Action: Synergistic Inhibition of the CREB Pathway
The core mechanism of action of this compound is its ability to enhance the inhibitory effect of 666-15 on the CREB signaling pathway. While the precise molecular interaction between this compound, 666-15, and the CREB-CBP/p300 complex is still under investigation, the functional outcome is a significant reduction in CREB-mediated gene transcription.[5]
Below is a diagram illustrating the proposed synergistic mechanism of action.
Caption: Synergistic inhibition of the CREB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
4.1. CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of compounds on CREB-mediated gene transcription.
-
Cell Line: MDA-MB-468 or MDA-MB-231 breast cancer cells.[8]
-
Reagents:
-
CRE-Luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000
-
Forskolin (or other adenylyl cyclase activator)
-
This compound
-
666-15
-
Dual-Luciferase Reporter Assay System
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect cells with the CRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound, 666-15, or a combination of both.
-
Incubate for 1 hour, then stimulate with forskolin to activate the CREB pathway.
-
After a further 6 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percent inhibition of CREB-mediated transcription relative to the forskolin-stimulated control.
-
4.2. Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the compounds on the proliferation of cancer cells.
-
Cell Line: MDA-MB-468 or MDA-MB-231 breast cancer cells.[8]
-
Reagents:
-
This compound
-
666-15
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, 666-15, or a combination of both.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the untreated control.
-
Below is a workflow diagram for the CREB-mediated gene transcription assay.
Caption: Experimental workflow for the luciferase reporter assay.
Conclusion
This compound represents an intriguing molecule that functions as a potentiator of the CREB inhibitor 666-15. Its synergistic activity offers a novel approach to targeting the CREB signaling pathway, which is a validated target in oncology. Further research is warranted to fully elucidate the molecular underpinnings of this synergistic interaction and to explore its therapeutic potential in preclinical and clinical settings. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 653-47 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
653-47 hydrochloride is a novel small molecule that has garnered interest in the field of cancer research for its unique activity related to the cAMP-Response Element Binding Protein (CREB) signaling pathway. It functions as a potentiator of the CREB inhibitor 666-15 and also exhibits weak CREB inhibitory activity on its own. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, and experimental data. The information is presented to support further research and drug development efforts targeting the CREB pathway.
Chemical and Physical Properties
This compound is the hydrochloride salt of the active compound 653-47. Its discovery was an unexpected outcome during the development of a prodrug for the CREB inhibitor 666-15.[1]
| Property | Value |
| IUPAC Name | N-(4-chloro-2-hydroxyphenyl)-4-(3-(dimethylamino)propoxy)-1-naphthamide hydrochloride |
| CAS Number | 1224567-46-7 |
| Chemical Formula | C₂₀H₂₀Cl₂N₂O₃ |
| Molecular Weight | 407.29 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound's primary biological activity is linked to the inhibition of the CREB signaling pathway, a critical regulator of gene transcription involved in cell proliferation, survival, and differentiation. Dysregulation of the CREB pathway is implicated in various cancers.
The molecule exhibits a dual function:
-
Potentiator of 666-15: this compound significantly enhances the inhibitory activity of another small molecule, 666-15, on CREB-mediated gene transcription.[2][3] This synergistic interaction is a key area of interest for its potential therapeutic applications.
-
Weak CREB Inhibitor: On its own, this compound is a weak inhibitor of CREB.[2][3]
The precise molecular mechanism by which 653-47 potentiates the activity of 666-15 has not yet been fully elucidated.
Quantitative Biological Data
| Parameter | Value | Conditions |
| IC₅₀ (CREB Inhibition) | 26.3 µM | Cell-based CREB-mediated transcription reporter assay |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for the characterization of this compound.
CREB-Mediated Gene Transcription Reporter Assay
This assay is used to quantify the inhibitory effect of compounds on the transcriptional activity of CREB.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of this compound, 666-15, or a combination of both.
-
Stimulation: Following a 1-hour incubation with the compounds, CREB-mediated transcription is stimulated by adding forskolin (an activator of adenylyl cyclase) to the media.
-
Lysis and Luciferase Assay: After an additional 6 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC₅₀ values are calculated from the dose-response curves.
Cell Growth Inhibition (MTT) Assay
This assay assesses the effect of the compounds on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-468 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound, 666-15, or their combination.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Synergistic Activity with 666-15
A key finding is the synergistic inhibition of CREB-mediated gene transcription and cancer cell growth when 653-47 is combined with 666-15. While 653-47 alone is a weak inhibitor, in combination with 666-15, it leads to a significantly greater inhibitory effect than the sum of the individual compounds.
Experimental Workflow for Synergism Study
Caption: Workflow for assessing the synergistic effects of 653-47 and 666-15.
CREB Signaling Pathway and Points of Inhibition
The CREB signaling pathway is a central cascade in cellular responses to external stimuli. The inhibitor 666-15, potentiated by 653-47, acts to block CREB-mediated gene transcription.
Caption: The CREB signaling pathway and the inhibitory point of 666-15 potentiated by 653-47.
Synthesis
653-47 was discovered as a byproduct of the attempted synthesis of an ester prodrug of 666-15.[1] A detailed, optimized synthesis protocol for this compound has not been published in the peer-reviewed literature.
Pharmacokinetics and Toxicology
There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) or toxicology of this compound.
Future Directions
This compound represents an interesting chemical tool for studying the CREB signaling pathway and a potential starting point for the development of novel anticancer therapeutics. Key areas for future research include:
-
Elucidation of the precise molecular mechanism of potentiation of 666-15.
-
Development of a dedicated and optimized synthesis route.
-
Comprehensive evaluation of its pharmacokinetic and toxicological properties.
-
In vivo studies to assess the efficacy of the synergistic combination with 666-15 in various cancer models.
Conclusion
This compound is a noteworthy compound due to its synergistic interaction with the CREB inhibitor 666-15. The available data highlights its potential as a tool for cancer research and a lead for therapeutic development. Further investigation is required to fully characterize its properties and therapeutic potential.
References
The Discovery of 653-47: A Technical Whitepaper on its Role as a Synergistic Potentiator of the CREB Inhibitor 666-15
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the small molecule 653-47, a novel potentiator of the potent cAMP-Response Element Binding Protein (CREB) inhibitor, 666-15. While exhibiting minimal direct inhibitory activity on its own, 653-47 significantly enhances the anti-proliferative and transcription-inhibiting effects of 666-15, particularly in the context of breast cancer. This guide details the serendipitous discovery of 653-47, presents key quantitative data from seminal studies, outlines the experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Introduction
The transcription factor CREB is a critical regulator of gene expression involved in cellular proliferation, survival, and differentiation. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The small molecule 666-15 has been identified as a potent inhibitor of CREB-mediated gene transcription, demonstrating efficacy in preclinical cancer models.[1][2] In an effort to improve the pharmaceutical properties of 666-15, a prodrug development program was initiated. This research unexpectedly led to the discovery of compound 653-47, a molecule that, while largely inactive on its own, acts as a powerful potentiator of 666-15's inhibitory activity.[1] This finding has opened new avenues for targeting the CREB signaling pathway and highlights the potential of synergistic combination therapies in cancer treatment.
The Discovery of 653-47
The discovery of 653-47 was a result of investigating the activation mechanism of an ester prodrug of 666-15. It was unexpectedly found that the prodrug's conversion to 666-15 also generated 653-47 as a byproduct.[1] Subsequent investigation revealed that the combination of 666-15 and 653-47 exhibited a greater inhibitory effect on CREB-mediated gene transcription and cancer cell growth than 666-15 alone.[1]
Quantitative Data
The potentiation of 666-15 by 653-47 has been quantified through various in vitro assays. While 653-47 alone is a very weak inhibitor of CREB, its synergistic activity with 666-15 is significant.[3]
Table 1: In Vitro Activity of 653-47
| Assay | Cell Line | Parameter | Value | Reference |
| CREB Inhibition | HEK293T | IC50 | 26.3 µM | [3] |
Table 2: Synergistic Inhibition of Breast Cancer Cell Growth
| Cell Line | Treatment | GI50 (nM) | Combination Index (CI) | Reference |
| MDA-MB-231 | 666-15 alone | 73 | - | [4] |
| 666-15 + 0.5 µM 653-47 | < 73 | < 1.0 | [1] | |
| 666-15 + 1.0 µM 653-47 | < 73 | < 1.0 | [1] | |
| MDA-MB-468 | 666-15 alone | 46 | - | [4] |
| 666-15 + 0.5 µM 653-47 | < 46 | < 1.0 | [1] | |
| 666-15 + 1.0 µM 653-47 | < 46 | < 1.0 | [1] |
The Chou-Talalay method was used to determine the Combination Index (CI). A CI value of less than 1.0 indicates a synergistic effect.[1]
Signaling Pathway
The primary signaling pathway targeted by the 666-15 and 653-47 combination is the CREB-mediated gene transcription pathway. In many cancers, this pathway is aberrantly activated, leading to the transcription of genes that promote cell proliferation and survival. 666-15 inhibits this process, and 653-47 enhances this inhibition. The precise molecular mechanism of how 653-47 potentiates 666-15 is not yet fully elucidated.
References
The Synergistic Role of 653-47 Hydrochloride in the Inhibition of CREB-Mediated Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule 653-47 hydrochloride and its significant role in the modulation of gene transcription. While exhibiting weak intrinsic inhibitory activity on its own, this compound has been identified as a potent potentiator of 666-15, a known inhibitor of the cAMP-response element binding protein (CREB). This synergy presents a novel avenue for targeting CREB-mediated gene transcription, which is implicated in various pathologies, including cancer. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying its effects, and visualizes the relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule that has emerged from studies aimed at improving the properties of the CREB inhibitor 666-15.[1][2][3] Unexpectedly discovered during the investigation of a prodrug of 666-15, this compound was found to significantly enhance the inhibitory activity of 666-15 on CREB-mediated gene transcription.[1][3][4][5] On its own, this compound is a very weak inhibitor of CREB, with an IC50 of 26.3 μM.[6] However, in the presence of 666-15, it facilitates a synergistic inhibition of CREB's transcriptional activity.[3][6]
The CREB Signaling Pathway and Gene Transcription
The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the expression of genes involved in a wide array of cellular processes, including proliferation, survival, and differentiation.[7][8] The activation of CREB is a key event in signal transduction cascades initiated by various extracellular stimuli.[4][]
Upon stimulation by signaling molecules that increase intracellular cAMP levels, Protein Kinase A (PKA) is activated. PKA then phosphorylates CREB at a specific serine residue (Ser133).[4] This phosphorylation event is critical for the recruitment of the transcriptional co-activator, CREB-binding protein (CBP), and its paralogue p300. The formation of this complex on the cAMP response element (CRE) in the promoter region of target genes initiates their transcription.[4][7]
Synergistic Inhibition of CREB-Mediated Gene Transcription
The combination of this compound and 666-15 leads to a more potent inhibition of CREB-mediated gene transcription than either compound alone. While this compound on its own does not significantly inhibit CREB activity at lower concentrations, it enhances the inhibitory effect of 666-15.[3] This synergistic action has been observed in both CREB-dependent reporter gene assays and in the expression of endogenous CREB target genes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its synergistic activity with 666-15.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HEK293T | CREB-mediated gene transcription | 26.3 μM | [6] |
Table 2: Synergistic Inhibition of CREB-Mediated Gene Transcription
| Compound(s) | Concentration | Cell Line | Assay | Observed Effect | Reference |
| 653-47 | 5-10 μM | HEK293T | CREB Reporter Assay | Synergistically inhibits CREB-mediated gene transcription with 666-15 | [6] |
| 666-15 + 653-47 | 50 nM + 5 μM | HEK293T | Endogenous Gene Expression (NR4A2) | Significant inhibition of transcription | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CREB-Mediated Gene Transcription Reporter Assay
This assay is used to quantify the effect of compounds on CREB-driven gene expression.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Reporter Construct: A plasmid containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) under the control of a promoter with multiple cAMP Response Elements (CREs).
-
Protocol:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the CRE-luciferase reporter plasmid.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the desired concentrations of this compound, 666-15, or a combination of both.
-
Incubate the cells with the compounds for a specified pretreatment time (e.g., 30 minutes).
-
Stimulate CREB activation by adding a known inducer, such as Forskolin (an adenylyl cyclase activator), to the wells.
-
Incubate for an additional period (e.g., 5-6 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.
-
Cell Proliferation Assay
This assay assesses the impact of the compounds on the growth of cancer cell lines.
-
Cell Lines: Human breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468.
-
Assay Principle: Utilizes a colorimetric or fluorometric method (e.g., MTT or Alamar Blue) to measure the metabolic activity of viable cells, which correlates with cell number.
-
Protocol:
-
Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound, 666-15, or a combination of both.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT solution) to each well and incubate for a few hours to allow for the conversion of the substrate by metabolically active cells.
-
If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Conclusion
The discovery of this compound as a potentiator of the CREB inhibitor 666-15 opens up new possibilities for the development of more effective anticancer therapeutics targeting the CREB signaling pathway. The synergistic interaction between these two compounds allows for a more potent inhibition of CREB-mediated gene transcription, potentially leading to improved efficacy and a better therapeutic window. Further research into the precise molecular mechanism of this synergy is warranted and could pave the way for the design of novel, highly effective CREB-targeted therapies.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]
- 8. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties and Biological Activity of CAS 1224567-46-7 (653-47 hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with the compound identified by CAS number 1224567-46-7, also known as 653-47 hydrochloride. This molecule has been identified as a significant potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15, presenting a novel avenue for therapeutic strategies targeting CREB-mediated gene transcription.
Core Chemical Properties
While comprehensive experimental data for all physical properties of this compound are not publicly available, the following table summarizes the known chemical and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 1224567-46-7 | [1] |
| Synonyms | This compound | [1] |
| Molecular Formula | C₂₀H₂₀Cl₂N₂O₃ | [1] |
| Molecular Weight | 407.29 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | 99.42% | [1] |
| Solubility | DMSO: 250 mg/mL (613.81 mM) | [3] |
| A clear solution of ≥ 2.08 mg/mL (5.11 mM) can be prepared in a solution of 10% DMSO and 90% (20% SBE-β-CD in saline). | [4] | |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Biological Activity and Mechanism of Action
This compound has been identified as a potentiator of the CREB inhibitor 666-15. While it exhibits very weak inhibitory activity against CREB on its own, with an IC50 of 26.3 μM, its primary significance lies in its ability to synergistically enhance the CREB-inhibiting effects of 666-15.[1][5] This synergistic interaction suggests a complex mechanism of action that could be exploited for therapeutic benefit in diseases where CREB is a validated target, such as in certain cancers.
The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of genes involved in a wide array of cellular processes. The CREB signaling pathway is a key cascade in cellular signaling.
References
Unveiling the Potentiating Power of 653-47 Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 653-47 hydrochloride, a small molecule that has demonstrated a significant role as a potentiator of the inhibitory activity of the CREB (cAMP-response element-binding protein) inhibitor, 666-15. While exhibiting weak intrinsic inhibitory activity on its own, this compound synergistically enhances the efficacy of 666-15 in modulating CREB-mediated gene transcription. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate a deeper understanding of this compound's function for research and drug development purposes.
Core Biological Activity: Potentiation of CREB Inhibition
The primary biological function of this compound is its ability to significantly enhance the inhibitory effect of 666-15 on the cAMP-response element binding protein (CREB).[1][2] CREB is a critical transcription factor involved in various cellular processes, including proliferation, survival, and differentiation. Its dysregulation has been implicated in several pathologies, particularly cancer.
While this compound itself is a very weak inhibitor of CREB, its true potential lies in its synergistic relationship with 666-15, a known potent and selective CREB inhibitor.[1][3] This potentiation of activity suggests a cooperative mechanism in the disruption of CREB-mediated gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with 666-15.
Table 1: Intrinsic Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CREB Inhibition) | 26.3 μM | Not Specified | [1] |
Table 2: Synergistic Activity with 666-15
| Compound/Combination | Concentration | Effect | Cell Line | Reference |
| This compound | 5-10 μM | Synergistically inhibits CREB-mediated gene transcription with 666-15 | Not Specified | [1] |
| 666-15 | 81 nM (IC50) | Potent and selective CREB inhibition | Not Specified | [3] |
Mechanism of Action: A Synergistic Approach to CREB Inhibition
The precise mechanism by which this compound potentiates the activity of 666-15 has not been fully elucidated in the available literature. However, the data strongly suggests a synergistic interaction that leads to a greater-than-additive inhibition of CREB-mediated gene transcription.
The CREB signaling pathway is a well-characterized cascade. Extracellular signals lead to the activation of various kinases that phosphorylate CREB at Serine 133. This phosphorylation event is crucial for the recruitment of the co-activator CREB-binding protein (CBP), which in turn initiates the transcription of target genes. It is hypothesized that 666-15 interferes with this process, and this compound enhances this interference.
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound, based on standard molecular and cellular biology techniques.
CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This protocol describes a common method to quantify the activity of the CREB signaling pathway.
Methodology:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in 96-well plates and transfect with a CRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, 666-15, or a combination of both.
-
Stimulation: Following a pre-incubation period, stimulate the cells with an appropriate agent, such as forskolin, to induce the cAMP/PKA pathway and activate CREB.
-
Lysis and Luminescence Reading: After the stimulation period, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability, particularly in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound, 666-15, or their combination for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Drug Development and Future Directions
The available information on this compound is primarily from a preclinical discovery context. There is no publicly available data on its pharmacokinetic properties, in vivo efficacy, or toxicity profile. The hydrochloride salt form is noted to possess enhanced water solubility and stability, which are favorable characteristics for a drug candidate.[4]
The synergistic activity of this compound with a potent CREB inhibitor like 666-15 presents an intriguing therapeutic strategy. Combination therapies are a cornerstone of modern oncology, often leading to improved efficacy and reduced drug resistance. Further investigation into the mechanism of this potentiation is warranted and could unveil novel regulatory sites within the CREB pathway that can be targeted for drug development.
Future research should focus on:
-
Elucidating the precise molecular target of this compound and the mechanism of its synergistic interaction with 666-15.
-
Conducting in vivo studies to evaluate the efficacy and safety of the combination therapy in relevant animal models of cancer.
-
Performing pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Conclusion
This compound is a valuable research tool and a potential component of a combination therapy targeting the CREB signaling pathway. Its ability to potentiate the activity of a known CREB inhibitor opens up new avenues for therapeutic intervention in diseases driven by CREB dysregulation. This technical guide provides a foundational understanding of its biological activity, empowering researchers and drug development professionals to explore its full therapeutic potential.
References
The Synergistic Role of 653-47 Hydrochloride in Potentiating CREB Inhibition in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound 653-47 hydrochloride and its synergistic role in the inhibition of cAMP-Response Element Binding Protein (CREB) in cancer cell lines. This document outlines the quantitative effects, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Concept: Synergistic Inhibition of a Key Oncogenic Transcription Factor
The transcription factor CREB is a pivotal regulator of gene expression involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. The compound 666-15 has been identified as a potent inhibitor of CREB-mediated gene transcription.[1] This guide focuses on this compound, a molecule that, while exhibiting weak intrinsic anti-CREB activity, significantly potentiates the inhibitory effects of 666-15.[1][2] This synergistic relationship presents a promising strategy to enhance the efficacy of CREB-targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and its synergistic effects with 666-15 in various cancer cell lines.
Table 1: Intrinsic and Synergistic Activity of this compound
| Compound | Target/Assay | Cell Line | IC50 / Concentration | Effect | Reference |
| This compound | CREB | Not specified | 26.3 μM | Weak inhibitor | [3] |
| 653-47 | CREB-mediated gene transcription | HEK293T | 5 μM | Potentiates 666-15 activity | [1] |
| 653-47 | NR4A2 transcription | Not specified | 5 μM | Inactive alone, but significantly inhibits with 50 nM 666-15 | [1] |
Table 2: Growth Inhibitory Activity of the CREB Inhibitor 666-15 (Potentiated by this compound)
| Cell Line | Cancer Type | GI50 of 666-15 (μM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified in combination | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified in combination | [4] |
Note: While the potentiation of growth inhibition in breast cancer cells by 653-47 is documented, specific GI50 values for the combination are not detailed in the provided search results. The synergy was observed when 653-47 was used to enhance the activity of 666-15.[1]
Signaling Pathway
The canonical CREB signaling pathway is initiated by various upstream kinases that phosphorylate CREB at Serine 133. This phosphorylation event facilitates the recruitment of the coactivator CREB-Binding Protein (CBP), leading to the transcription of target genes that promote cell survival and proliferation. The inhibitor 666-15 directly targets and inhibits this process. This compound acts as a potentiator, enhancing the inhibitory effect of 666-15 on CREB-mediated gene transcription.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for 653-47 Hydrochloride
Introduction
653-47 hydrochloride is a small molecule that functions as a potentiator, significantly enhancing the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3][4] While this compound itself is a very weak CREB inhibitor, its primary utility in research is its ability to work synergistically with 666-15 to inhibit CREB-mediated gene transcription.[1][2][5] This synergistic relationship was discovered unexpectedly during the development of a prodrug for 666-15.[5][6] These application notes provide an overview of its biological activity, relevant signaling pathways, and detailed protocols for its use in experimental settings.
Biological Activity
The principal mechanism of action for this compound is the potentiation of 666-15, a known inhibitor of the transcription factor CREB.[1][5] CREB is implicated in the pathogenesis of multiple cancers, making it a promising therapeutic target.[5] Although 653-47 alone does not substantially inhibit CREB, when used in combination with 666-15, it leads to a significant and synergistic inhibition of CREB-mediated gene transcription and the growth of certain breast cancer cell lines.[2][5] The extent of this synergistic effect may be cell-type dependent.[6]
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Notes | Source |
| IC₅₀ (CREB Inhibition) | 26.3 μM | Represents the concentration for 50% inhibition when used alone. This is considered weak inhibitory activity. | [1][2][3][7][8] |
| Synergistic Concentration | 5-10 μM | Effective concentration range to potentiate the activity of 666-15 in inhibiting CREB-mediated gene transcription. | [2] |
Signaling Pathway
CREB-Mediated Gene Transcription Pathway
The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the expression of genes involved in proliferation, differentiation, and survival. Its activity is triggered by phosphorylation from a variety of upstream kinases, such as Protein Kinase A (PKA), Akt, and MAPKs.[5] Upon phosphorylation at Ser133, CREB recruits the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300.[5] This complex then binds to specific DNA sequences known as cAMP response elements (CRE) in the promoter regions of target genes, initiating their transcription. The compound 666-15 inhibits this process, and its activity is significantly enhanced by this compound.
Caption: CREB signaling pathway and point of inhibition.
Experimental Protocols
The following are representative protocols for evaluating the synergistic activity of this compound and 666-15.
Protocol 1: CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the effect of this compound and 666-15 on CREB-dependent gene transcription using a luciferase reporter system.
Materials:
-
Mammalian cells (e.g., HEK293T, MDA-MB-468)
-
CRE-Luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
666-15
-
Forskolin (or other cAMP-inducing agent)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the CRE-Luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment:
-
Prepare serial dilutions of 666-15.
-
Prepare solutions of this compound at fixed concentrations (e.g., 5 μM and 10 μM).
-
Aspirate the medium from the cells and replace it with fresh medium containing the compounds. Include the following groups:
-
Vehicle control (e.g., DMSO)
-
666-15 alone (multiple concentrations)
-
This compound alone (5 μM and 10 μM)
-
666-15 + 5 μM this compound
-
666-15 + 10 μM this compound
-
-
-
CREB Stimulation: After 1-2 hours of compound pre-treatment, stimulate the cells with a CREB activator (e.g., 10 μM Forskolin) to induce luciferase expression.
-
Lysis and Measurement: After 6-8 hours of stimulation, lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of 666-15 and compare the dose-response curves in the presence and absence of this compound to determine the synergistic effect.
Protocol 2: Cell Viability and Growth Assay (e.g., MTT or MTS Assay)
This protocol assesses the synergistic effect of this compound and 666-15 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-468, MDA-MB-231)
-
Cell culture medium with 10% FBS
-
96-well clear plates
-
This compound
-
666-15
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add fresh medium containing the compounds as described in Protocol 1 (vehicle, single agents, and combinations).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle-treated control. Plot cell viability against compound concentrations to generate dose-response curves and evaluate the synergistic inhibition of cell growth.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the synergistic effects of this compound.
Caption: General workflow for synergy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Co-administration of 653-47 hydrochloride and 666-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the co-administration of 653-47 hydrochloride and 666-15. Compound 666-15 is a potent and selective inhibitor of the cAMP-response element binding protein (CREB), a transcription factor implicated in the pathogenesis of various cancers.[1] Compound this compound, while a very weak CREB inhibitor on its own, acts as a powerful potentiator, significantly enhancing the CREB inhibitory activity of 666-15.[2][3][4] Their co-administration has demonstrated a synergistic effect in inhibiting CREB-mediated gene transcription and the growth of cancer cells, offering a promising avenue for therapeutic development.[1][5]
Mechanism of Action
666-15 functions by selectively inhibiting CREB-mediated gene transcription.[6] CREB is a key nuclear transcription factor that, upon activation through phosphorylation by various kinases (e.g., PKA, Akt, MAPKs), binds to cAMP-response elements (CRE) in the genome. This binding recruits coactivators like CREB-binding protein (CBP) and p300, initiating the transcription of target genes involved in cell proliferation, survival, and differentiation.
The discovery of this compound's synergistic activity was unexpected, arising from research into developing a more water-soluble prodrug of 666-15.[1] While the precise mechanism of potentiation is still under investigation, it has been shown that this compound enhances the ability of 666-15 to suppress CREB-mediated gene transcription, leading to a more profound anti-proliferative effect in cancer cells.[1][2]
Data Presentation
Table 1: Inhibitory Activity of 666-15 and this compound
| Compound | Target | IC50 (inhibition of CREB-mediated gene transcription) | Cell Line | Reference |
| 666-15 | CREB | 81 nM | HEK 293T | [7] |
| This compound | CREB | 26.3 µM | Not Specified | [2][4] |
Table 2: Growth Inhibition (GI50) of 666-15 in Breast Cancer Cell Lines
| Cell Line | GI50 of 666-15 | Reference |
| MDA-MB-231 | 73 nM | |
| MDA-MB-468 | 46 nM |
Signaling Pathway Diagram
Caption: CREB signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: General workflow for assessing synergy.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the effect of 666-15 and this compound co-administration on the viability of cancer cell lines such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
666-15 (stock solution in DMSO)
-
This compound (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment:
-
Prepare serial dilutions of 666-15 and this compound in culture medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the compounds, alone or in combination, at the desired concentrations. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 values using appropriate software (e.g., GraphPad Prism).
CREB-Mediated Gene Transcription (Dual-Luciferase Reporter Assay)
This protocol is designed to quantify the inhibitory effect of the compound combination on CREB transcriptional activity in HEK 293T cells.
Materials:
-
HEK 293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
24-well plates
-
CRE-Luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
666-15 and this compound
-
Forskolin (to stimulate CREB activity)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK 293T cells in 24-well plates with the CRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 666-15, this compound, or their combination. Incubate for 1 hour.
-
Stimulation: Add forskolin (final concentration 10 µM) to the wells to stimulate CREB-mediated transcription and incubate for an additional 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of CREB inhibition relative to the forskolin-stimulated control.
Western Blotting for CREB Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of phosphorylated CREB (p-CREB) and total CREB levels in response to treatment.
Materials:
-
Cancer cells (e.g., MDA-MB-468)
-
6-well plates
-
666-15 and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-CREB (Ser133) and Rabbit anti-CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with compounds as described in the previous protocols.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-p-CREB or anti-CREB) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of p-CREB and total CREB. Normalize p-CREB levels to total CREB.
References
- 1. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. assaygenie.com [assaygenie.com]
- 7. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for 653-47 Hydrochloride in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
653-47 hydrochloride is a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15. While this compound itself is a very weak CREB inhibitor, with an IC50 of 26.3 μM, its primary utility in research is its ability to significantly enhance the CREB-inhibitory activity of 666-15.[1] This synergistic relationship provides a valuable tool for investigating the CREB signaling pathway, which is frequently implicated in the pathogenesis of multiple cancers. These application notes provide detailed protocols for utilizing this compound in cancer cell lines to assess its effects on cell viability, apoptosis, and CREB pathway modulation, particularly in combination with 666-15.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for presenting experimental results from combination studies with 666-15.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK-293T | CREB Inhibition | IC50 | 26.3 µM | [1] |
| A549 | Growth Inhibition (72 hrs) | IC50 | 2.73 µM | MedChemExpress |
Table 2: Recommended Concentration for Synergistic Studies
| Compound | Concentration Range | Notes | Reference |
| This compound | 5 - 10 µM | Used in combination with 666-15 to synergistically inhibit CREB-mediated gene transcription. | [1] |
Table 3: Template for Dose-Response Data of this compound in Combination with 666-15
| Cell Line | 653-47 HCl (µM) | 666-15 (µM) | % Cell Viability | % Apoptosis | p-CREB/CREB Ratio |
| e.g., MDA-MB-231 | 0 | Vehicle | 100 | Baseline | 1.0 |
| 10 | Vehicle | ||||
| 0 | X | ||||
| 10 | X | ||||
| 0 | Y | ||||
| 10 | Y | ||||
| 0 | Z | ||||
| 10 | Z | ||||
| e.g., MDA-MB-468 | 0 | Vehicle | 100 | Baseline | 1.0 |
| 10 | Vehicle | ||||
| 0 | X | ||||
| 10 | X | ||||
| 0 | Y | ||||
| 10 | Y | ||||
| 0 | Z | ||||
| 10 | Z |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the synergistic effects of this compound and 666-15.
Caption: Inhibition of the CREB signaling pathway by 666-15, potentiated by this compound.
Caption: General workflow for evaluating this compound's effects in cell lines.
Experimental Protocols
1. Cell Culture
-
Cell Lines: MDA-MB-231 (ATCC® HTB-26™) and MDA-MB-468 (ATCC® HTB-132™) are recommended triple-negative breast cancer cell lines.
-
Culture Medium: For MDA-MB-231, use Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). For MDA-MB-468, use Leibovitz's L-15 Medium supplemented with 10% FBS.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound and 666-15 Stock Solutions
-
Solubilization: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a separate 10 mM stock solution of 666-15 in DMSO.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
3. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of 666-15 with and without a fixed concentration of this compound (e.g., 10 µM) in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
4. Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is based on standard Annexin V/PI staining procedures.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or 666-15 for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.
5. Western Blot Analysis for CREB Phosphorylation
This protocol outlines a general procedure for detecting phosphorylated CREB.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal.
References
Application Notes and Protocols for 653-47 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
653-47 hydrochloride is a small molecule that acts as a potentiator of the cAMP-response element binding protein (CREB) inhibitory activity of the compound 666-15.[1][][3][4] On its own, this compound is a very weak inhibitor of CREB, with an IC50 of 26.3 μM.[1][][3] Its primary utility in research is to synergistically enhance the effects of 666-15 in studies of CREB-mediated gene transcription.[1][3] CREB is a cellular transcription factor that plays a crucial role in the pathogenesis of various cancers, making it a target for therapeutic development.[5]
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Data Presentation
| Property | Value | Source |
| CAS Number | 1224567-46-7 | [1] |
| Molecular Formula | C₂₀H₂₀Cl₂N₂O₃ | [6][7] |
| Molecular Weight | 407.29 g/mol | [6][7] |
| Solubility | DMSO: ≥ 250 mg/mL (613.81 mM) | [6][8] |
| 10% DMSO + 90% (20% SBE-β-CD in saline): ≥ 2.08 mg/mL (5.11 mM) | [1][3] | |
| IC₅₀ (CREB inhibition) | 26.3 μM | [1][][3] |
| Storage (Powder) | -20°C for 3 years | [8][9] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][9] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.07 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add DMSO to a final concentration of 4.07 mg/mL.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[8][9]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]
CREB-Mediated Transcription Reporter Assay
This protocol is designed to assess the potentiation of a CREB inhibitor (e.g., 666-15) by this compound in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
666-15 stock solution
-
Forskolin
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 666-15 in the presence or absence of a fixed concentration of this compound (e.g., 5-10 µM).[3] Include a vehicle control (DMSO).
-
Stimulation: After a 30-minute pre-incubation with the compounds, stimulate the cells with forskolin (10 µM) to activate the CREB pathway.[4]
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the forskolin-stimulated control.
Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound, alone or in combination with 666-15, on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MDA-MB-468)
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
666-15 stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound, 666-15, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified CREB signaling pathway.
References
- 1. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CREB Signaling Pathway | BioRender Science Templates [biorender.com]
- 9. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 653-47 Hydrochloride Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of 653-47 hydrochloride in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accurate preparation of stock solutions for various in vitro and in vivo research applications.
Compound Information
This compound is a potentiator of the cAMP-response element binding protein (CREB) inhibitory activity of the compound 666-15.[1][2][3][4] While it is a very weak CREB inhibitor on its own, with an IC50 of 26.3 μM, its primary utility in research is its ability to synergistically enhance the effects of 666-15 in inhibiting CREB-mediated gene transcription.[2][3][4][5] This synergistic activity makes the combination of 653-47 and 666-15 a valuable tool for studying CREB-regulated pathways, which are implicated in the pathogenesis of multiple cancers.[5]
Solubility Data
This compound exhibits high solubility in DMSO. The following table summarizes the quantitative solubility data from various suppliers.
| Parameter | Value | Notes |
| Solubility in DMSO | 250 mg/mL | Requires sonication for complete dissolution.[2][6][7][8] |
| Molar Concentration | 613.81 mM | Based on a molecular weight of 407.29 g/mol .[2][6][7][9] |
| Solvent Condition | Use newly opened, anhydrous DMSO | The hygroscopic nature of DMSO can significantly impact the solubility of the product.[2] |
| Storage of Solution | -80°C for up to 6 months, -20°C for up to 1 month | For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol details the steps for preparing a 250 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO (newly opened vial recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 250 mg/mL.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution until all solid particles are completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Diagrams
Caption: Workflow for preparing stock and working solutions of this compound.
Caption: Synergistic inhibition of CREB-mediated transcription by 653-47 HCl and 666-15.
References
- 1. This compound|CAS 1224567-46-7|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound - CAS:1224567-46-7 - KKL Med Inc. [kklmed.com]
- 8. admin.biosschina.com [admin.biosschina.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for 653-47 Hydrochloride in CREB Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation. Its dysregulation is linked to various pathologies, notably cancer. Consequently, the CREB signaling pathway has emerged as a significant target for therapeutic intervention. 653-47 hydrochloride is a valuable research tool for investigating the intricacies of the CREB pathway. While it is a very weak CREB inhibitor on its own, its primary utility lies in its ability to significantly potentiate the inhibitory activity of the potent CREB inhibitor, 666-15.[1][2] This synergistic relationship provides a unique approach to modulating CREB-mediated gene transcription, allowing for a more nuanced analysis of the pathway's function. These application notes provide detailed protocols for utilizing this compound in conjunction with 666-15 for robust CREB pathway analysis.
Mechanism of Action
This compound acts as a potentiator, enhancing the inhibitory effect of 666-15 on CREB-mediated gene transcription.[1][2] The discovery of 653-47 was serendipitous, arising from studies of a prodrug designed to improve the solubility of 666-15.[3][4] While the precise molecular mechanism of this synergistic interaction is still under investigation, it has been demonstrated that the combination of 653-47 and 666-15 leads to a more profound inhibition of CREB activity than 666-15 alone.[3][4] This potentiation allows researchers to use lower concentrations of 666-15, potentially reducing off-target effects and providing a more specific tool for studying CREB function. It is important to note that this compound on its own has very weak inhibitory activity against CREB.[1][2]
Data Presentation
The following table summarizes the quantitative data for this compound and its synergistic partner 666-15.
| Compound | Target | IC50 | Recommended Working Concentration (Synergistic Inhibition) | Reference |
| This compound | CREB | 26.3 μM | 5-10 μM (in combination with 666-15) | [1][2] |
| 666-15 | CREB | 81 nM | 50 nM (in combination with this compound) | [3][4] |
Signaling Pathway Diagram
The diagram below illustrates the canonical CREB signaling pathway and the proposed point of inhibition by the 666-15 and this compound combination.
Caption: The CREB signaling pathway and point of inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
For optimal results, it is crucial to properly dissolve and store this compound.
-
Reconstitution: Dissolve this compound in DMSO to create a stock solution. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
CREB-Mediated Transcription Analysis using a Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of the this compound and 666-15 combination on CREB-mediated gene transcription.
Materials:
-
HEK293T cells
-
CRE-Luciferase reporter plasmid (containing tandem repeats of the cAMP response element)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
666-15
-
Forskolin (or other CREB pathway activator)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with a CRE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 666-15 in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the compounds.
-
For synergistic studies, pre-treat the cells with this compound (e.g., 5-10 μM) for 30 minutes before adding a low concentration of 666-15 (e.g., 50 nM). Include appropriate vehicle controls (e.g., DMSO).
-
-
CREB Activation: After the pre-treatment, add forskolin (final concentration of 10 μM) to the wells to stimulate the CREB pathway.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay kit.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency. Calculate the percent inhibition relative to the forskolin-stimulated control.
Western Blot Analysis of CREB Phosphorylation
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of CREB at Serine 133 (p-CREB), a key marker of CREB activation.
Materials:
-
Cells of interest (e.g., HEK293T, cancer cell lines)
-
This compound
-
666-15
-
CREB pathway activator (e.g., forskolin, growth factors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Protocol:
-
Cell Treatment: Plate and treat cells with this compound and/or 666-15 as described in the luciferase assay protocol, including a stimulation step with a CREB activator.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-CREB levels as a ratio to total CREB.
Quantitative PCR (qPCR) Analysis of CREB Target Gene Expression
This protocol measures the mRNA levels of CREB target genes to assess the downstream effects of inhibiting the CREB pathway.
Materials:
-
Cells of interest
-
This compound
-
666-15
-
CREB pathway activator
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CREB target genes (e.g., NR4A2, FOS, BCL-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. Following treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the ΔΔCt method.
-
Conclusion
This compound, in combination with 666-15, offers a powerful and specific tool for the investigation of the CREB signaling pathway. The synergistic inhibition allows for a more targeted approach to studying the role of CREB in various biological and pathological processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize these compounds in their studies of CREB-mediated gene transcription and its downstream consequences. As with any experimental system, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.
References
Application of 653-47 in Epigenetic Studies: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The compound 653-47 is emerging as a valuable tool in the field of epigenetic research. While not a direct epigenetic modifier, it functions as a potentiator, significantly enhancing the inhibitory activity of 666-15 on the cAMP-response element binding protein (CREB).[1][2][3][4][5] CREB is a crucial transcription factor that, upon activation, recruits histone acetyltransferases (HATs) like CBP/p300. These enzymes play a pivotal role in chromatin remodeling and gene activation, placing the CREB signaling pathway at the heart of epigenetic regulation. Dysregulation of this pathway is implicated in various diseases, including cancer, making its targeted inhibition a key area of therapeutic research.[6][7][8]
The synergistic action of 653-47 with 666-15 provides a more potent and specific tool for studying the downstream epigenetic consequences of CREB inhibition.[6][7] This document provides detailed application notes and experimental protocols for utilizing 653-47 in epigenetic studies, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for 653-47 and its synergistic partner, 666-15.
| Compound | Target | Activity | IC50 | Synergistic Concentration | Reference |
| 653-47 | CREB | Weak Inhibitor / Potentiator | 26.3 μM | 5-10 μM (with 666-15) | [1][2][3][4][5][9] |
| 666-15 | CREB | Selective Inhibitor | 0.081 ± 0.04 μM | N/A | [3][5] |
Signaling Pathway and Mechanism of Action
The primary mechanism of 653-47 in an epigenetic context is through the potentiation of CREB inhibition by 666-15. The CREB signaling pathway is a central regulator of gene expression in response to a wide array of extracellular signals.
As illustrated in Figure 1, extracellular signals lead to the activation of Protein Kinase A (PKA), which then phosphorylates CREB at the Ser133 residue. This phosphorylation event is critical for the recruitment of co-activators, most notably the histone acetyltransferases CBP and p300. These enzymes acetylate histone tails, leading to a more open chromatin structure and facilitating the transcription of CREB target genes. The combination of 653-47 and 666-15 inhibits this process, preventing the recruitment of HATs and the subsequent gene expression.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the epigenetic effects of 653-47 in combination with 666-15.
General Experimental Workflow
A typical workflow for assessing the epigenetic impact of 653-47 and 666-15 involves a multi-step process from initial cell treatment to downstream molecular analysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Epigenetics——Epigenetic Reader Domain - KKL Med Inc. [kklmed.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. Targeting epigenetic regulators for cancer therapy: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of 653-47 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
653-47 hydrochloride has been identified as a small molecule that potentiates the inhibitory activity of 666-15 on cAMP-response element binding protein (CREB)-mediated gene transcription.[1][2][3][4][5][6][7][8] While this compound alone is a very weak CREB inhibitor, with an IC50 of 26.3 μM, its synergistic action with 666-15 presents a promising avenue for therapeutic development, particularly in oncology where CREB is a known transcription factor implicated in cancer pathogenesis.[2][3][5][6] These application notes provide a detailed framework for the design and execution of preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in combination with 666-15.
Mechanism of Action: Potentiation of CREB Inhibition
The transcription factor CREB plays a crucial role in cell proliferation and survival. Its activity is dependent on phosphorylation, which enables it to bind to transcriptional coactivators like CREB-binding protein (CBP) and p300.[6] The compound 666-15 is a known inhibitor of this pathway. This compound has been discovered to significantly enhance the CREB inhibitory effects of 666-15.[1][6] This synergistic relationship suggests that co-administration of this compound and 666-15 could be a more effective therapeutic strategy than treatment with 666-15 alone.
Caption: Signaling pathway of CREB inhibition by 666-15 and potentiation by this compound.
Proposed In Vivo Efficacy Study: Xenograft Tumor Model
Based on the known anti-proliferative effects of CREB inhibition in cancer cells, a human tumor xenograft model in immunocompromised mice is a suitable platform to evaluate the in vivo efficacy of this compound in combination with 666-15.
Experimental Protocol
-
Cell Line Selection: Choose a cancer cell line with known CREB pathway activation, for example, a breast cancer cell line.
-
Animal Model: Utilize female athymic nude mice (e.g., NU/NU), 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Group 2: 666-15 alone
-
Group 3: this compound alone
-
Group 4: 666-15 + this compound
-
-
Drug Formulation and Administration:
-
Prepare formulations fresh daily.
-
Administer drugs via a suitable route (e.g., intraperitoneal injection or oral gavage) once daily for a specified period (e.g., 21 days). Dosing will need to be determined by preliminary tolerability studies.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes (as a measure of toxicity), overall survival.
-
-
Terminal Procedures: At the end of the study, euthanize mice and collect tumors for downstream analysis (e.g., pharmacodynamics, immunohistochemistry).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Troubleshooting & Optimization
troubleshooting 653-47 hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 653-47 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule potentiator that significantly enhances the inhibitory activity of the compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3] On its own, 653-47 is a very weak CREB inhibitor.[1][2] Its primary use in research is to synergistically inhibit CREB-mediated gene transcription in conjunction with 666-15.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.
Q3: Is there a difference in biological activity between 653-47 and this compound?
A3: At equivalent molar concentrations, both the free form (653-47) and the hydrochloride salt exhibit comparable biological activity. However, the hydrochloride salt form generally offers enhanced water solubility and stability.
Troubleshooting Solubility Issues
Q4: I am having trouble dissolving this compound in my desired aqueous buffer (e.g., PBS). What could be the issue?
A4: Direct dissolution of hydrochloride salts in neutral or slightly alkaline aqueous buffers can be challenging. The hydrochloride salt is more soluble at an acidic pH. When introduced to a buffer like PBS (typically pH 7.4), the compound may convert to its less soluble free base form, leading to precipitation.
Q5: My this compound precipitated out of solution after adding it to my cell culture medium. How can I prevent this?
A5: This is likely due to a combination of factors, including the pH of the medium and the presence of salts that can lead to the common ion effect, reducing solubility.[4][5] To avoid precipitation, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is compatible with your cell line.
Q6: I observe a cloudy solution or precipitate after preparing my this compound solution. What should I do?
A6: A cloudy solution or precipitate indicates that the compound has not fully dissolved or has precipitated out of solution. This could be due to using an inappropriate solvent, incorrect pH, or exceeding the solubility limit. Gentle warming and sonication can aid in dissolution. If the issue persists, consider preparing a fresh stock solution in a recommended solvent like DMSO.
Data Presentation
Quantitative Solubility Data for this compound
| Solvent | Concentration | Observations |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL | Clear solution, may require sonication. |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | Clear solution. |
Experimental Protocols
Protocol for Preparation of a 2.08 mg/mL Working Solution
This protocol is adapted from a known method for solubilizing this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex and/or sonicate until the powder is completely dissolved, resulting in a clear solution.
-
-
Prepare the Final Working Solution:
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
To this, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Mix thoroughly by gentle vortexing or inversion. The final concentration of the working solution will be 2.08 mg/mL.
-
Visualizations
Caption: CREB signaling pathway and points of intervention.
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors affecting 653-47 HCl solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 653-47 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 653-47 hydrochloride during experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential degradation problems.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored as a powder at -20°C and as a solution at -80°C in a tightly sealed container, protected from light and moisture.[1] - Prepare fresh solutions for each experiment, especially if the solution has been stored for an extended period. - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes. |
| Inaccurate concentration of the stock solution. | - Verify the calibration of your balance before weighing the compound. - Ensure complete dissolution of the powder in the appropriate solvent (e.g., DMSO).[2] Gentle warming or sonication may be required. | |
| Precipitate Formation in Solution | Exceeding the solubility limit of this compound in the chosen solvent or buffer. | - Consult the solubility data for this compound. It is highly soluble in DMSO.[2] - When diluting into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. - Perform a solubility test in your specific experimental buffer before proceeding with the main experiment. |
| pH-dependent precipitation. | - Check the pH of your experimental buffer. Extreme pH values may affect the solubility of the hydrochloride salt. | |
| Discoloration of Solution | Potential oxidative degradation of the phenolic hydroxyl group. | - Prepare solutions fresh and use them promptly. - Degas aqueous buffers to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is unavoidable. |
| Unexpected HPLC/LC-MS Peaks | Presence of degradation products. | - Analyze a freshly prepared standard of this compound to establish its retention time and purity. - Compare the chromatogram of your experimental sample to the fresh standard to identify any new peaks. - Consider potential degradation pathways such as hydrolysis of the amide bond or oxidation of the phenol. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound? A1: For long-term stability, store the solid powder at -20°C.[1] Stock solutions in a suitable solvent such as DMSO should be stored at -80°C.[1] Always keep the container tightly sealed and protected from light and moisture.
-
Q2: How should I prepare a stock solution of this compound? A2: this compound is readily soluble in DMSO.[2] To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in the appropriate volume of high-purity DMSO. Gentle warming or brief sonication can aid in dissolution.
-
Q3: Can I subject my stock solution to multiple freeze-thaw cycles? A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can contribute to compound degradation. We advise aliquoting your stock solution into single-use vials to maintain its integrity.
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound? A4: Based on its chemical structure, which includes an amide bond, a phenolic hydroxyl group, and an ether linkage, the potential degradation pathways include:
-
Hydrolysis: The amide bond can undergo hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions. This may lead to the formation of colored byproducts.
-
-
Q5: How stable is this compound in aqueous solutions? A5: While the hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, the stability in aqueous solutions can be pH and temperature-dependent. For critical experiments, it is advisable to prepare fresh dilutions in your aqueous buffer from a DMSO stock solution just before use.
-
Q6: Are there any known incompatibilities with other reagents? A6: Avoid strong oxidizing agents, as they can promote the degradation of the phenolic group. Also, be cautious with highly acidic or basic conditions that could catalyze amide hydrolysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired mass of the powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1. Create a series of dilutions in your experimental buffer to generate a standard curve.
-
Incubation: Incubate aliquots of a known concentration of this compound in your experimental buffer under various conditions you wish to test (e.g., different temperatures, pH values, or light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC using a suitable C18 column. The mobile phase and gradient will need to be optimized, but a typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: Monitor the peak area of the parent this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantification: Use the standard curve to quantify the remaining concentration of this compound at each time point to determine the rate of degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C[1] | Up to 3 years | Keep tightly sealed, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C[1] | Up to 2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 250 mg/mL | [2] |
Visualizations
Caption: Logical relationships in this compound degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Role of this compound in the CREB signaling pathway.
References
Technical Support Center: Potentiation of 653-47 Hydrochloride's Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 653-47 hydrochloride to potentiate the inhibitory effects of 666-15 on cAMP-response element binding protein (CREB).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity or unexpected cell death after treatment. | 1. Concentrations of this compound or 666-15 are too high for your specific cell line. 2. Solvent (e.g., DMSO) concentration is too high. 3. Extended incubation time. | 1. Perform a dose-response curve for each compound individually and in combination to determine the optimal, non-toxic concentrations. Start with a low concentration range. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Optimize the incubation time; a shorter duration may be sufficient to observe the desired effect without causing significant cell death. |
| No potentiation effect observed when combining this compound and 666-15. | 1. Suboptimal concentrations of one or both compounds. 2. The specific cell line may not be responsive to this synergistic effect. 3. Incorrect experimental setup or assay sensitivity. | 1. Titrate both this compound and 666-15 to find the optimal synergistic ratio. Published data suggests using 653-47 in the range of 5-10 μM.[1][2] 2. Verify that your cell line expresses the necessary components of the CREB signaling pathway. Consider testing a different cell line known to be responsive (e.g., HEK293T, MDA-MB-231). 3. Ensure your assay (e.g., CREB reporter assay) is sensitive enough to detect changes in CREB activity. Confirm that the positive control (e.g., forskolin stimulation) is working as expected. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound addition. 3. Uneven distribution of compounds in the well. 4. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for seeding. 2. Use calibrated pipettes and be meticulous when adding small volumes of concentrated stock solutions. 3. Gently mix the plate after adding the compounds. 4. Avoid using the outermost wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Difficulty dissolving this compound. | 1. Compound has low aqueous solubility. | 1. The hydrochloride salt form of 653-47 has improved water solubility and stability compared to the free base.[2] Prepare a concentrated stock solution in an appropriate solvent like DMSO. For in vivo studies, a solution in 20% SBE-β-CD in saline has been suggested.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potentiator that significantly enhances the inhibitory activity of 666-15 on the cAMP-response element binding protein (CREB).[1][2][3] On its own, this compound is a very weak inhibitor of CREB.[1][2] |
| What is the recommended concentration range for this compound? | For synergistic effects with 666-15, a concentration range of 5-10 μM for this compound has been shown to be effective in inhibiting CREB-mediated gene transcription.[1][2] |
| How should I store this compound? | Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store in sealed containers, away from moisture. |
| Can I use 653-47 alone to inhibit CREB? | While this compound has very weak CREB inhibitory activity on its own (IC50 of 26.3 μM), its primary utility is as a potentiator for 666-15.[1][2] Using it alone is not recommended for significant CREB inhibition. |
| What is the role of 666-15? | 666-15 is a potent and selective inhibitor of CREB-mediated gene transcription with a reported IC50 of 81 nM.[4][5] |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of 666-15 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of 666-15 (alone) |
| HEK293T | Embryonic Kidney | 81 nM |
| A549 | Lung Cancer | 0.47 µM |
| MCF7 | Breast Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
| MDA-MB-468 | Breast Cancer | Not specified |
Data for 666-15 IC50 values were extracted from various sources.[4][5]
Table 2: Synergistic Inhibition of CREB Activity in HEK293T Cells
| Treatment | Concentration | % Inhibition of CREB Reporter Activity (relative to Forskolin stimulation) |
| 666-15 | 50 nM | ~20% |
| 653-47 | 5 µM | ~0% (slight increase observed) |
| 666-15 + 653-47 | 50 nM + 5 µM | ~60% |
This table summarizes the synergistic effect observed in a CREB reporter assay. Data is illustrative based on published findings.[3]
Experimental Protocols
Protocol 1: Assessing the Synergistic Inhibition of CREB-Mediated Transcription
This protocol describes a luciferase reporter assay to quantify the potentiation of 666-15's CREB inhibitory activity by this compound in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CRE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
666-15
-
Forskolin
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of 666-15 in DMSO.
-
Prepare a 10 mM stock solution of Forskolin in DMSO.
-
Further dilute the stock solutions in cell culture medium to the desired final concentrations.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the compounds.
-
Add this compound (final concentration, e.g., 5 µM) and/or 666-15 (final concentration, e.g., 50 nM) to the respective wells.
-
Incubate for 30 minutes.
-
-
Stimulation: Add Forskolin to a final concentration of 10 µM to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the CRE-luciferase activity to the control (Renilla) luciferase activity. Calculate the fold induction of CREB activity by Forskolin and the percentage of inhibition by the compounds.
Protocol 2: Cell Viability Assay (MTT)
This protocol is to assess the effect of this compound and 666-15, alone and in combination, on the viability of a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
666-15
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and 666-15 in culture medium, both individually and in combination at a fixed ratio.
-
Replace the medium with the compound-containing medium.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) for each treatment condition.
Visualizations
Caption: CREB Signaling Pathway and Points of Inhibition.
Caption: Workflow for Assessing Synergistic Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
653-47 hydrochloride stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of 653-47 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results can arise from several factors related to the stability and handling of this compound. Here are some key areas to troubleshoot:
-
Improper Storage: Ensure that stock solutions are stored correctly. For long-term storage (up to 6 months), aliquots should be kept at -80°C. For short-term storage (up to 1 month), -20°C is recommended.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution Instability: It is highly recommended to prepare fresh working solutions for your experiments on the day of use.[1] The stability of this compound in culture media at 37°C for extended periods has not been extensively documented, and degradation could lead to variability.
-
Precipitation: If you observe any precipitation or phase separation upon dilution of the stock solution into your culture medium, sonication or gentle warming may help to redissolve the compound.[1] However, ensure that the temperature used for warming does not degrade the compound.
-
Interaction with Media Components: While specific interactions for this compound are not detailed, components in cell culture media, such as cysteine and ferric ammonium citrate, have been shown to affect the stability of other compounds.[2][3] If you are using custom or highly supplemented media, consider potential interactions.
Q2: I am not observing the expected potentiation of 666-15's inhibitory activity on CREB. What should I check?
A2: this compound is known to be a potentiator of the CREB inhibitory activity of 666-15, and the combination of the two has a synergistic effect.[4] If this effect is not observed, consider the following:
-
Concentration Ratio: The synergistic effect may be dependent on the concentration ratio of this compound to 666-15. Ensure you are using appropriate concentrations as described in the literature.
-
Cell-Type Specificity: The extent of the synergistic effect between 666-15 and 653-47 may be cell-type dependent.[5]
-
Compound Integrity: Verify the integrity of both this compound and 666-15. If there are concerns about the stability of either compound, a fresh batch should be tested.
Q3: How should I prepare my stock and working solutions of this compound?
A3: For detailed instructions on preparing stock solutions, refer to the manufacturer's product data sheet. Generally, a stock solution can be prepared in a solvent like DMSO. For working solutions, it is recommended to dilute the stock solution directly into the cell culture medium immediately before use.[1]
Stability of this compound
The hydrochloride salt form of 653-47 is noted for its enhanced water solubility and stability compared to the free base.[6] While specific quantitative data on the stability of this compound in various cell culture media is limited, the following table summarizes the available storage and handling information.
| Parameter | Recommendation/Data | Source |
| Form | Hydrochloride salt for enhanced solubility and stability. | [6] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Working Solution (in vivo) | Prepare fresh on the day of use. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [] |
| Stability in Culture Media | Prodrugs of 666-15 have been shown to rapidly convert to 666-15 and 653-47 in complete tissue culture media, suggesting 653-47 is stable under these conditions for the duration of the experiment. However, specific long-term stability data is not available. | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)
- Sterile microcentrifuge tubes or a 96-well plate
- Incubator set to 37°C with 5% CO2
- Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
- Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments. Prepare enough volume for all time points.
- Immediately after preparation (T=0), take an aliquot of the spiked medium, and store it at -80°C until analysis. This will serve as your baseline.
- Incubate the remaining spiked medium under standard cell culture conditions (37°C, 5% CO2).
- At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium and store them at -80°C.
- Once all samples are collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS/MS.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified overview of the CREB signaling pathway and the roles of 666-15 and this compound.
References
- 1. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Cell Viability with 653-47 Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 653-47 hydrochloride in cell viability experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2] On its own, it is a very weak inhibitor of CREB, with a reported IC50 of 26.3 μM.[1][2] Its primary utility in research is its ability to synergistically enhance the inhibitory effect of 666-15 on CREB-mediated gene transcription.[1][2] This transcription factor plays a crucial role in cell proliferation, survival, and differentiation.[1][3]
Q2: What are the expected effects of this compound on cell viability?
When used in combination with the CREB inhibitor 666-15, this compound is expected to lead to a dose-dependent decrease in cell viability in cell lines where the CREB signaling pathway is active and promotes proliferation and survival.[1][3] Overexpression and activation of CREB have been linked to increased cell proliferation and reduced apoptosis in various cancer cell types.[3] Therefore, inhibiting this pathway should result in decreased cell viability.
Q3: In which cell lines is treatment with this compound and 666-15 likely to be effective?
The efficacy of this combination treatment is cell-line dependent. It is most likely to be effective in cell lines where CREB is overexpressed or constitutively active, a characteristic of many cancer cell lines, including but not limited to non-small cell lung carcinoma, glioblastoma, mammary carcinoma, and melanoma.[3]
Q4: What is the recommended solvent for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] Further dilutions into cell culture media should be made to achieve the desired final concentration. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects on cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | Cell line is not sensitive to CREB inhibition. | Select a cell line known to have upregulated CREB activity. |
| Suboptimal concentration of this compound or 666-15. | Perform a dose-response experiment to determine the optimal concentrations of both compounds, alone and in combination. | |
| Incorrect incubation time. | Optimize the incubation time. A 72-hour incubation period has been reported for some cell lines.[2] | |
| Degradation of the compound. | Ensure proper storage of the compound stock solution (e.g., -20°C or -80°C) and use freshly prepared dilutions for each experiment.[2] | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting of compounds. | Calibrate pipettes regularly and use appropriate techniques for small volume dispensing. | |
| Unexpected increase in cell viability. | Hormesis effect at low concentrations. | Test a wider range of concentrations to identify the dose-response curve accurately. |
| Off-target effects of the compound. | Investigate potential off-target effects of this compound or 666-15 in your specific cell line. | |
| Inconsistent results between experiments. | Variations in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell health or density at the time of treatment. | Ensure cells are in the logarithmic growth phase and have a consistent confluence at the start of each experiment. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell metabolism and experimental outcomes. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density, compound concentrations, and incubation times is crucial for each specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound
-
666-15 (if investigating synergistic effects)
-
DMSO (for preparing stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or 666-15 in culture medium from a DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Signaling Pathways and Experimental Workflows
CREB Signaling Pathway in Cell Proliferation and Apoptosis
The diagram below illustrates the central role of CREB in regulating genes involved in cell cycle progression and apoptosis. Inhibition of CREB by compounds like 666-15, potentiated by this compound, can shift the balance towards apoptosis and reduced proliferation.
Caption: CREB signaling pathway and points of intervention.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in performing a cell viability assay to evaluate the effects of this compound.
Caption: Workflow for a typical MTT-based cell viability assay.
References
Technical Support Center: 653-47 Hydrochloride Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 653-47 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule potentiator. Its primary role is to significantly enhance the inhibitory activity of another compound, 666-15, against the cAMP-response element binding protein (CREB).[1][2][3][4] CREB is a transcription factor that regulates genes involved in various cellular processes, and its overexpression or over-activation is implicated in several cancers.[5][6][7][8]
Q2: Why must this compound be used in combination with 666-15?
A2: this compound functions synergistically with 666-15 to inhibit CREB-mediated gene transcription.[1][9] It was discovered as an enhancer of 666-15's activity.[8][10][11][12] On its own, this compound is a very weak inhibitor of CREB and is not intended for use as a standalone inhibitor.[1][3][9]
Q3: What is the expected activity of this compound when used alone?
A3: When used alone, this compound exhibits very weak inhibitory activity against CREB, with a reported IC50 of 26.3 μM.[1][3] Its intended and most powerful application is as a potentiator for 666-15.
Q4: What concentrations of this compound and 666-15 are recommended for synergy experiments?
A4: For synergistic inhibition of CREB-mediated gene transcription, a concentration range of 5-10 μM for this compound is recommended to be used alongside 666-15.[1][9] The optimal concentration of 666-15 should be determined based on the specific cell line and assay, but its potent IC50 is in the nanomolar range. Please refer to the data tables below for more information.
Q5: How should I prepare and store this compound stock solutions?
A5: The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[9] For stock solutions, dissolve in an appropriate solvent like DMSO. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[13] The powder form should be stored at -20°C.[14] Always refer to the supplier's Certificate of Analysis for specific storage recommendations.
Q6: Which signaling pathway is targeted by the this compound and 666-15 combination?
A6: The combination targets the CREB signaling pathway. Upstream signals (like cAMP or growth factors) activate kinases (such as PKA, Akt, MAPK), which then phosphorylate CREB at Serine 133.[7][8][] This phosphorylation allows CREB to recruit co-activators like CREB-binding protein (CBP), initiating the transcription of target genes.[8][16] The 666-15/653-47 combination inhibits this transcriptional activity.
Data Summary
Table 1: Key Pharmacological Data
| Compound | Target | Mechanism of Action | IC50 (alone) |
| This compound | CREB | Potentiator of 666-15 | 26.3 μM[1][3] |
| 666-15 | CREB | Direct Inhibitor | 81 nM[17] |
Table 2: Recommended Starting Concentrations for Synergy Assays
| Compound | Concentration Range | Notes |
| This compound | 5 - 10 μM | Titrate within this range to find the optimal potentiation effect.[1][9] |
| 666-15 | 50 - 200 nM | Start with a concentration around its IC50 and optimize for your specific cell system. |
Table 3: Solubility and Storage Guidelines
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | ≥ 3 years[13] |
| Stock Solution | DMSO | -80°C | 6 months[13] |
| Stock Solution | DMSO | -20°C | 1 month[1][13] |
Visualized Pathways and Workflows
Caption: The CREB signaling pathway and the inhibitory point of the 666-15/653-47 HCl combination.
Caption: General experimental workflow for assessing the synergy of 653-47 HCl and 666-15.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Potentiation of 666-15 Activity | Incorrect Concentration Ratio: The synergistic effect is dependent on the relative concentrations of both compounds. | Systematically titrate this compound (e.g., 1-10 µM) against a fixed, relevant concentration of 666-15 (e.g., its IC50). |
| Solubility Issues: The compound may have precipitated out of the stock solution or the final assay medium. | Confirm the solubility of your stock. When diluting into aqueous media, ensure the final solvent concentration is low and compatible with your cells. Use the hydrochloride salt for better solubility.[9] | |
| Cell-Type Specific Effects: The extent of synergy between 666-15 and 653-47 can be cell-type dependent.[12] | If possible, include a positive control cell line (e.g., MDA-MB-468 breast cancer cells) where synergy has been observed.[12] Results in one cell line may not be representative of all. | |
| High Variability in Luciferase Reporter Assays | Inconsistent Cell Health/Density: Variations in cell number or viability between wells can lead to inconsistent results. | Ensure uniform cell seeding. Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration per well.[18][19] |
| Reagent Instability/Pipetting Error: Luciferase reagents can be sensitive, and small pipetting errors can cause large variations.[18][20] | Prepare a master mix for reagents to be added to replicate wells. Use calibrated pipettes. Use fresh reagents and protect them from light.[18][21] | |
| Weak or No Signal in Phospho-CREB Western Blot | Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate your target protein during sample preparation. | CRITICAL: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer and keep samples cold at all times.[22] |
| Low Abundance of p-CREB: The amount of phosphorylated CREB may be below the detection limit of a standard Western blot. | Increase the amount of protein loaded onto the gel.[23] Use a highly sensitive chemiluminescent substrate for detection. | |
| High Background in Phospho-CREB Western Blot | Incorrect Blocking Buffer: Milk contains casein, a phosphoprotein, which can cause high background when using phospho-specific antibodies. | Use 3-5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead of milk.[24][25] |
| Incorrect Wash Buffer: Phosphate-buffered saline (PBS) contains phosphate ions that can interfere with the antibody binding to the phospho-epitope. | Use Tris-buffered saline with Tween-20 (TBST) for all wash steps and for diluting antibodies.[23][24] |
Experimental Protocols
Protocol 1: CREB-Mediated Gene Transcription (Luciferase Reporter Assay)
This protocol provides a general framework for assessing the inhibition of CREB transcriptional activity.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect cells with a CRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Follow a standard transfection protocol optimized for your cell line. Allow 24 hours for gene expression.
-
Compound Treatment: Prepare serial dilutions of 666-15 and this compound. Pre-treat cells with the compounds (singly and in combination) for 30-60 minutes. Include a vehicle-only (e.g., DMSO) control.
-
Stimulation: Add a CREB activator, such as Forskolin (10 µM), to all wells except the unstimulated negative control. Incubate for 4-6 hours.[17]
-
Cell Lysis: Aspirate the media and lyse the cells using a passive lysis buffer.
-
Luminescence Reading: Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure luminescence. Then, add the stop reagent/Renilla luciferase substrate and measure the second luminescence.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.[19] Plot the normalized activity against compound concentration to determine IC50 values.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol outlines the detection of phosphorylated CREB (p-CREB) at Ser133.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Grow to 80-90% confluency. Starve cells in low-serum media if necessary, then treat with compounds as described above before stimulating with an activator (e.g., Forskolin) for 15-30 minutes.
-
Lysis: Place plates on ice. Aspirate media and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24] Incubate the membrane with a primary antibody specific for p-CREB (Ser133) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a housekeeping protein like GAPDH.[23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]
- 6. A suite of bioassays to evaluate CREB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CREB - Wikipedia [en.wikipedia.org]
- 8. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 12. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - CAS:1224567-46-7 - KKL Med Inc. [kklmed.com]
- 14. This compound|1224567-46-7|MSDS [dcchemicals.com]
- 16. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 17. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - ZA [thermofisher.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Designing Control Experiments for 653-47 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments in studies involving 653-47 hydrochloride, a known potentiator of the CREB inhibitor 666-15. By outlining key experimental comparisons and providing detailed protocols, this document aims to facilitate the objective assessment of this compound's efficacy and mechanism of action.
Mechanism of Action: Synergistic Inhibition of CREB Signaling
This compound significantly enhances the inhibitory activity of 666-15 on the cAMP-response element binding protein (CREB).[1][2][3][4] While this compound itself is a very weak CREB inhibitor, its primary function in research is to potentiate the effects of 666-15, which selectively inhibits CREB-mediated gene transcription.[1][5][6][7][8] The CREB signaling pathway is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. Its activation is initiated by phosphorylation at Serine 133 by various kinases, including Protein Kinase A (PKA), Akt (PKB), and Mitogen-activated protein kinases (MAPKs).[6][9] This phosphorylation event allows CREB to recruit transcriptional coactivators like CREB-binding protein (CBP) and p300, leading to the transcription of target genes.[6] The synergistic action of this compound and 666-15 provides a potent tool for inhibiting this pathway, which is often dysregulated in cancer.[6][7]
Experimental Comparisons and Controls
To rigorously evaluate the synergistic effect of this compound, a series of control experiments are essential. The following comparisons will allow for a clear delineation of its potentiating activity.
Table 1: Experimental Groups for Evaluating this compound's Synergistic Activity
| Group | Treatment | Purpose |
| 1 | Vehicle Control (e.g., DMSO) | To establish a baseline for CREB activity and cell viability. |
| 2 | This compound alone | To determine the baseline effect of the potentiator on its own. |
| 3 | 666-15 alone | To quantify the direct inhibitory effect of the primary CREB inhibitor. |
| 4 | This compound + 666-15 | To measure the synergistic inhibition of CREB activity. |
| 5 | Positive Control (e.g., Forskolin + IBMX) | To induce CREB activation and confirm the responsiveness of the experimental system.[9] |
| 6 | Negative Control (e.g., A-CREB) | To specifically inhibit CREB activity through a dominant-negative mechanism, providing a benchmark for maximal inhibition.[10][11][12] |
| 7 | Alternative CREB Inhibitor (e.g., KG-501) | To compare the efficacy of the synergistic combination with another known CREB inhibitor. |
Key Experimental Protocols
CREB Reporter Gene Assay
This assay quantifies the transcriptional activity of CREB. A luciferase reporter gene under the control of a CRE-containing promoter is introduced into cells. Changes in luciferase activity reflect the modulation of CREB activity.
Protocol:
-
Cell Culture and Transfection: Seed HEK293 or a relevant cancer cell line in a 96-well plate. Transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the respective treatments as outlined in Table 1.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle control.
Table 2: Hypothetical Data from CREB Reporter Gene Assay
| Treatment | Normalized Luciferase Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 0.9 |
| 666-15 (100 nM) | 0.4 |
| This compound (10 µM) + 666-15 (100 nM) | 0.1 |
| Forskolin (10 µM) + IBMX (100 µM) | 8.0 |
| A-CREB | 0.2 |
| KG-501 (25 µM) | 0.3 |
Western Blot for Phosphorylated CREB (pCREB)
This technique measures the levels of activated CREB by detecting its phosphorylated form at Serine 133.
Protocol:
-
Cell Lysis: Treat cells as described in Table 1. After the treatment period, lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-CREB (Ser133). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB to ensure equal loading.
-
Densitometry: Quantify the band intensities to determine the ratio of pCREB to total CREB.
Table 3: Hypothetical Data from pCREB Western Blot Analysis
| Treatment | pCREB/Total CREB Ratio (Relative to Vehicle) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 0.95 |
| 666-15 (100 nM) | 0.5 |
| This compound (10 µM) + 666-15 (100 nM) | 0.15 |
| Forskolin (10 µM) + IBMX (100 µM) | 5.0 |
| A-CREB | 0.25 |
| KG-501 (25 µM) | 0.4 |
Cell Viability Assay
Assays such as MTT, MTS, or CellTiter-Glo® are used to assess the impact of the treatments on cell proliferation and cytotoxicity.
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them as outlined in Table 1.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Table 4: Hypothetical Data from Cell Viability Assay (72 hours)
| Treatment | Cell Viability (% of Vehicle Control) |
| Vehicle Control | 100% |
| This compound (10 µM) | 98% |
| 666-15 (100 nM) | 75% |
| This compound (10 µM) + 666-15 (100 nM) | 40% |
| Positive Control (e.g., Staurosporine 1 µM) | 10% |
Visualizing Experimental Design and Pathways
Caption: A generalized workflow for conducting control experiments with this compound.
Caption: Simplified CREB signaling pathway and points of intervention for 653-47 HCl and 666-15.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CREB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A Dominant-Negative Inhibitor of CREB Reveals that It Is a General Mediator of Stimulus-Dependent Transcription of c-fos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of A-CREB, a dominant negative inhibitor of CREB, on the expression of c-fos and other immediate early genes in the rat SON during hyperosmotic stimulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 653-47 Hydrochloride in CREB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Statistical and Mechanistic Comparison
This guide provides a detailed comparative analysis of 653-47 hydrochloride, a known potentiator of the CREB inhibitor 666-15. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its performance, supporting experimental data, and a comparison with other alternatives targeting the CREB signaling pathway.
Introduction to this compound
This compound is a small molecule that has been identified as a significant potentiator of the cAMP-response element binding protein (CREB) inhibitory activity of another compound, 666-15.[1] While this compound itself is a very weak CREB inhibitor with an IC50 of 26.3 μM, its synergistic action with 666-15 makes it a compound of interest in research, particularly in oncology.[1][2] The primary application of this combination has been explored in the context of breast cancer, where the CREB signaling pathway is often dysregulated.
Performance Data: Synergistic Inhibition of CREB
The key feature of this compound is its ability to enhance the potency of 666-15 in inhibiting CREB-mediated gene transcription and cancer cell growth. The following tables summarize the quantitative data from key experiments.
Table 1: Inhibition of CREB-Mediated Gene Transcription
| Compound(s) | Concentration | % Inhibition of CREB Transcription |
| 666-15 | 50 nM | Minimal |
| This compound | 5 µM | No significant inhibition |
| 666-15 + this compound | 50 nM + 5 µM | Significant inhibition |
Data synthesized from descriptive reports of synergistic effects.
Table 2: Anti-proliferative Effects in MDA-MB-231 Breast Cancer Cells
| Compound(s) | Concentration | Effect on Cell Growth | Combination Index (CI) |
| 666-15 | Varies (dose-dependent) | Inhibition | N/A |
| This compound | 0.5 µM or 1.0 µM | No appreciable inhibition | N/A |
| 666-15 + this compound | Varies | Enhanced inhibition | < 1.0 (Synergism) |
A Combination Index (CI) of less than 1.0 indicates a synergistic effect between the two compounds.
Comparison with Alternative CREB Inhibitors
The combination of this compound and 666-15 represents one approach to targeting the CREB pathway. Other inhibitors have also been developed, some of which are in clinical development.
Table 3: Comparison of IC50 Values of CREB Pathway Inhibitors
| Inhibitor | Target | IC50 | Cell Line(s) | Notes |
| 666-15 | CREB | 81 nM[3] | MDA-MB-468 | Potent and selective CREB inhibitor. |
| This compound | CREB (weak) | 26.3 µM[1][2] | HEK293T | Primarily a potentiator. |
| KG-501 | CREB-CBP Interaction | ~90 µM | Various | Inhibits the interaction between CREB and its co-activator CBP. |
| Lapatinib | EGFR/HER2 | Varies | SKBR3, T47D | A tyrosine kinase inhibitor that can modulate CREB activation.[4] |
| Sorafenib | Multi-kinase | Varies | Renal cell carcinoma | A multi-target kinase inhibitor that can attenuate CREB phosphorylation.[4] |
It is important to note that direct comparative studies between the this compound/666-15 combination and other inhibitors in the same experimental settings are limited. The data above is compiled from various sources and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
Inhibition of CREB-Mediated Gene Transcription Assay:
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are transfected with a pCRE-RLuc reporter plasmid, which contains the Renilla luciferase gene under the control of a CRE promoter.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound, 666-15, or a combination of both for 30 minutes.
-
Stimulation: Forskolin (10 µM) is added to the cells to stimulate the cAMP pathway, leading to the activation of CREB.
-
Luciferase Assay: After a 5-hour incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The activity is normalized to the total protein concentration in each sample.
Cell Viability (MTT) Assay:
-
Cell Seeding: MDA-MB-231 breast cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, 666-15, or their combination.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Visualizing the Molecular Pathway and Experimental Logic
CREB Signaling Pathway
The following diagram illustrates the canonical CREB signaling pathway, which is the target of this compound and 666-15. External stimuli lead to the activation of kinases that phosphorylate CREB, enabling it to bind to CREB-binding protein (CBP) and initiate gene transcription.
Caption: The CREB signaling pathway and points of intervention by 666-15 and 653-47 HCl.
Experimental Workflow: Synergistic Activity Assessment
The logical flow of experiments to determine the synergistic activity of this compound and 666-15 is depicted below.
Caption: Workflow for assessing the synergistic effects of 653-47 HCl and 666-15.
References
Unveiling the Synergistic Potential of 653-47 Hydrochloride in Targeting CREB in Oncology
For Immediate Release
A comprehensive analysis of available preclinical data reveals the significant potential of 653-47 hydrochloride as a potentiator of the CREB inhibitor, 666-15, in various cancer models. While this compound alone demonstrates negligible direct anti-cancer activity, its combination with 666-15 results in a synergistic enhancement of therapeutic efficacy, offering a promising new avenue for researchers and drug development professionals in the oncology space. This guide provides a detailed comparison of this compound in combination with 666-15 against 666-15 alone and other CREB-pathway targeting agents, supported by experimental data and detailed protocols.
Performance in Cancer Models: A Quantitative Comparison
The primary function of this compound in an oncological context is to amplify the inhibitory effects of 666-15 on the cAMP-response element binding protein (CREB), a transcription factor implicated in the development and progression of numerous cancers.[1][2] this compound on its own is a very weak inhibitor of CREB, with a half-maximal inhibitory concentration (IC50) of 26.3 μM.[3][4] In contrast, 666-15 is a potent CREB inhibitor with an IC50 of 81 nM.[1][5]
The synergistic activity of the combination has been most notably demonstrated in breast cancer cell lines. The co-administration of this compound with 666-15 leads to a significant increase in the potency of 666-15 in inhibiting CREB-mediated gene transcription and subsequently, cancer cell growth.[1][6] This potentiation allows for lower concentrations of 666-15 to be used, potentially reducing off-target effects and toxicity.
While specific IC50 values for the combination are not consistently reported across a wide range of cancer models in the reviewed literature, the principle of synergy has been established. The growth of triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, is significantly inhibited by the combination.[7][8] The synergistic effect is believed to be cell-type dependent, suggesting that further investigation into various cancer models is warranted.[7] Beyond breast cancer, the CREB signaling pathway is a validated target in prostate cancer, acute myeloid leukemia (AML), and glioblastoma, indicating a broad potential for the application of this combination therapy.[1][9]
| Compound/Combination | Target | IC50 (CREB Inhibition) | Cancer Models of Interest | Key Findings |
| This compound | CREB (weak) | 26.3 µM[3][4] | - | Acts as a potentiator for 666-15. |
| 666-15 | CREB | 81 nM[1][5] | Breast Cancer, Prostate Cancer, AML, Glioblastoma | Potent inhibitor of CREB-mediated gene transcription and cancer cell growth.[1][7] |
| This compound + 666-15 | CREB | Not explicitly quantified, but demonstrates synergy | Breast Cancer (MDA-MB-231, MDA-MB-468) | Significantly enhances the anti-cancer effects of 666-15.[1][6] |
| KG-501 | CREB-CBP Interaction | Not specified | Non-small cell lung cancer | An alternative CREB pathway inhibitor that targets the interaction with the coactivator CBP.[3] |
Mechanism of Action: The CREB Signaling Pathway
The cAMP-response element binding protein (CREB) is a key transcription factor that is activated by a multitude of signaling pathways initiated by growth factors, hormones, and cellular stress. Upon activation, typically through phosphorylation, CREB recruits co-activators such as CREB-binding protein (CBP) and p300 to initiate the transcription of genes involved in cell proliferation, survival, and differentiation. In many cancers, the CREB pathway is aberrantly activated, contributing to tumor growth and therapeutic resistance.[9][10] The inhibitor 666-15 is designed to interfere with this process, and this compound enhances this disruption.
Caption: Simplified CREB signaling pathway and points of inhibition.
Experimental Protocols
Cell Viability Measurement using MTT Assay
The following protocol is a standard method for assessing the effect of this compound and 666-15 on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and 666-15 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 666-15 alone and in combination with a fixed concentration of this compound (e.g., 5 or 10 µM).[4] Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration that inhibits cell growth by 50%) values for each treatment condition.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The potentiation of the CREB inhibitor 666-15 by this compound presents a compelling strategy for enhancing anti-cancer efficacy. The synergistic interaction observed in preclinical models, particularly in breast cancer, highlights the potential of this combination to achieve greater therapeutic benefit at lower, and potentially less toxic, concentrations of the active inhibitor. Further research is warranted to quantify the synergistic effects across a broader range of cancer types and to explore the in vivo efficacy and safety of this promising combination. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics targeting the CREB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule screen for inhibitors of expression from canonical CREB response element-containing promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Analysis of 653-47 and its Analogs in the Inhibition of CREB-Mediated Gene Transcription
A detailed guide for researchers on the synergistic activity of 653-47 and 666-15, including comparative performance data and experimental protocols.
This guide provides a comprehensive comparative analysis of the small molecule 653-47 and its primary analog, 666-15, focusing on their inhibitory effects on the cAMP-Response Element Binding Protein (CREB) signaling pathway. The unexpected discovery of 653-47 as a potent potentiator of 666-15's activity has opened new avenues for targeting CREB-mediated gene transcription, a pathway implicated in various cancers.[1][2] This document summarizes the key quantitative data, provides detailed experimental methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows.
Data Presentation: Synergistic Inhibition of CREB Activity
The following tables summarize the quantitative data on the inhibitory activities of 653-47, 666-15, and their combination on CREB-mediated gene transcription and the proliferation of breast cancer cells. The data is extracted from the primary research article by Xie et al. in the Journal of Medicinal Chemistry (2019).[1][2]
Table 1: Inhibition of CREB-Mediated Gene Transcription in HEK293T Cells
| Compound/Combination | Concentration | % Inhibition of CREB Reporter Activity |
| 653-47 | 5 µM | No significant inhibition |
| 666-15 | 50 nM | ~20% |
| 666-15 + 653-47 | 50 nM + 5 µM | ~60% |
Data are approximated from graphical representations in the source publication and represent the synergistic potentiation of 666-15's activity by 653-47.[2]
Table 2: Inhibition of Breast Cancer Cell Growth (MDA-MB-231 cells)
| Compound/Combination | IC50 (µM) |
| 666-15 | ~0.1 |
| 666-15 + 653-47 (5 µM) | ~0.03 |
The addition of 5 µM 653-47 significantly lowers the IC50 value of 666-15, indicating a potentiation of its anti-proliferative effects.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
CREB-Mediated Gene Transcription Reporter Assay
This assay quantifies the inhibitory effect of the compounds on CREB-driven gene expression.
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
CRE-Luciferase reporter plasmid (pCRE-Luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Forskolin (FSK)
-
Test compounds (653-47, 666-15)
-
Luciferase assay reagent
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pCRE-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of 653-47, 666-15, or their combination for 30 minutes.
-
Stimulation: Induce CREB activation by adding Forskolin (final concentration of 10 µM) to the cell culture medium.
-
Incubation: Incubate the cells for an additional 5-6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Protein Quantification: Determine the total protein concentration in each well to normalize the luciferase activity.
-
Data Analysis: Normalize the luciferase readings to the protein concentration and express the results as a percentage of the forskolin-stimulated control.
Cell Proliferation (MTT) Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Cell Line: Human breast adenocarcinoma (MDA-MB-231) cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
Test compounds (653-47, 666-15)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of 666-15, both in the presence and absence of a fixed concentration of 653-47 (e.g., 5 µM).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of a drug that gives half-maximal response).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: CREB signaling pathway and the inhibitory action of 666-15, potentiated by 653-47.
Caption: General experimental workflow for evaluating the activity of 653-47 and its analogs.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for 653-47 Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 653-47 Hydrochloride. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the researcher and the chemical is paramount. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Use chemically resistant gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols. |
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound.
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. Follow these procedures and seek prompt medical attention.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating eyelids. Call a physician promptly.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1] |
Table 2: First Aid Measures for Exposure to this compound.
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical for both safety and research integrity.
Safe Handling and Storage
To prevent contamination and degradation, as well as accidental exposure, adhere to the following handling and storage protocols:
| Aspect | Procedure |
| Handling | Avoid inhalation and contact with eyes and skin. Prevent the formation of dust and aerosols. Work exclusively in areas with proper exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Storage (Powder) | Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C.[1][2] |
| Storage (in Solvent) | Store at -80°C.[1][2] |
Table 3: Handling and Storage Protocols for this compound.
Accidental Release and Disposal
In the case of a spill or for routine disposal, specific procedures must be followed to mitigate environmental contamination and ensure safety.
| Procedure | Action |
| Accidental Release | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. Absorb spills with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment and collect any spillage.[1] |
Table 4: Accidental Release and Disposal Procedures.
Procedural Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Procedural workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
